REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:8]=[N:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][N:4]=1)[NH2:2].[C:15](OCC)(OCC)(OCC)[CH3:16]>>[C:9]1([C:6]2[N:7]=[CH:8][C:3]3[N:4]([C:15]([CH3:16])=[N:2][N:1]=3)[CH:5]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0.0027 mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC=C(N=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
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5 h
|
Type
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CUSTOM
|
Details
|
The crystalline product precipitates from the hot reaction solution
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Type
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TEMPERATURE
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Details
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at the end of the heating period the mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the product is collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
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Type
|
CUSTOM
|
Details
|
gives 0.36 g
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=CC=2N(C1)C(=NN2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |